molecular formula C21H16BrN3O4 B2656347 (4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate CAS No. 956790-62-8

(4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate

Cat. No.: B2656347
CAS No.: 956790-62-8
M. Wt: 454.28
InChI Key: AZGQJZDHRTUXDQ-UHFFFAOYSA-N
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Description

(4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate is a sophisticated multi-functional pyrazole derivative designed for advanced chemical biology and drug discovery research. This compound integrates several pharmacologically significant moieties into a single chemical scaffold. The core structure features a pyrazole ring, which is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and commercial pharmaceuticals . The 3-bromophenyl substituent at the 3-position of the pyrazole ring enhances the molecule's potential as a intermediate for further cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for structural diversification. The 2-cyanoethyl group on the pyrazole nitrogen improves solubility and may influence the compound's electronic properties and binding affinity to biological targets. The carboxylate linker connects the pyrazole core to a 4-formyl-2-methoxyphenyl ester, providing a reactive aldehyde handle for subsequent chemical modifications, including conjugation, Schiff base formation, or preparation of more complex derivatives. Researchers can leverage this compound primarily as a key intermediate in the synthesis of potential therapeutic agents. Pyrazole-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antidepressant effects . The presence of the bromine atom facilitates further elaboration via metal-catalyzed cross-coupling reactions, making this compound a versatile building block for constructing chemical libraries. The reactive formyl group allows for conjugation to other molecules, surfaces, or biomolecules, enabling the creation of probes for target identification or biochemical assays. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O4/c1-28-19-10-14(13-26)6-7-18(19)29-21(27)17-12-25(9-3-8-23)24-20(17)15-4-2-5-16(22)11-15/h2,4-7,10-13H,3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGQJZDHRTUXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Pyrazole derivatives are known for their antitumor properties. Studies have shown that certain pyrazole compounds exhibit strong inhibitory effects on various cancer cell lines. For instance, derivatives similar to This compound have demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics such as erlotinib .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds from the pyrazole class have been evaluated for their anti-inflammatory effects. For example, derivatives have shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway. A study reported that specific pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations significantly lower than traditional anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Research indicates that compounds structurally related to This compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies demonstrated significant inhibition zones, suggesting potent antibacterial activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of pyrazole derivatives. Some compounds have been identified as monoamine oxidase B (MAO-B) inhibitors, which can be beneficial in treating neurodegenerative diseases like Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels suggests a promising avenue for further research .

The biological activities of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly against COX enzymes and MAO isoforms.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species Modulation : Pyrazoles may influence oxidative stress pathways, thereby protecting cells from damage.

Table: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeCompound ExampleIC50 ValueReference
Antitumor3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)0.07 µM
Anti-inflammatoryN-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy))10 µM
Antimicrobial1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole6.25 µg/mL
Neuroprotective1-thiocarbamoyl 3-substituted phenylComparable to indomethacin

Notable Research Findings

  • A study highlighted that the compound exhibited significant anti-inflammatory activity in carrageenan-induced edema models .
  • Another research effort demonstrated its potential as a neuroprotective agent through MAO-B inhibition .
  • The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis, showing promising results in vitro .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that derivatives of pyrazole compounds, including those related to (4-Formyl-2-methoxyphenyl) 3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylate, exhibit antiviral properties. For instance, compounds synthesized from similar structures have demonstrated promising activity against the H5N1 avian influenza virus. The effectiveness was measured using EC50 and LD50 values and confirmed through plaque reduction assays on cell lines such as Madin-Darby canine kidney cells .

Anti-inflammatory Effects
Studies have also suggested that pyrazole derivatives can possess anti-inflammatory properties. These compounds may inhibit cyclooxygenase enzymes, leading to reduced synthesis of pro-inflammatory mediators. The specific mechanism of action for this compound in this context remains an area for further investigation.

Material Science Applications

Polymer Chemistry
The compound has potential applications in polymer chemistry, where it can be used as a monomer or cross-linking agent. Its unique functional groups can enhance the thermal stability and mechanical properties of polymers. For example, the incorporation of pyrazole moieties into polymer backbones has been shown to improve the material's resistance to thermal degradation .

Photophysical Properties
Research indicates that pyrazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune electronic properties through structural modifications allows for the design of materials with optimized light absorption and emission characteristics .

Agrochemical Applications

Pesticidal Activity
Compounds similar to this compound have been explored for their pesticidal activities. Studies have reported that certain pyrazole derivatives exhibit insecticidal and fungicidal properties, making them candidates for developing new agrochemicals. The mode of action often involves disrupting metabolic processes in target pests .

Data Tables

Application AreaCompound TypeKey Findings
Medicinal ChemistryAntiviralEffective against H5N1 virus
Anti-inflammatoryPotential COX inhibition
Material SciencePolymer ChemistryEnhances thermal stability
Photophysical PropertiesSuitable for OLEDs
AgrochemicalsPesticidal ActivityInsecticidal and fungicidal effects observed

Case Studies

  • Antiviral Activity Study : A study published in 2013 demonstrated that specific pyrazole derivatives showed significant antiviral activity against H5N1 virus strains. The synthesized compounds were evaluated for their EC50 values, revealing a strong correlation between structural modifications and antiviral efficacy .
  • Polymer Enhancement Research : A recent investigation explored the incorporation of pyrazole derivatives into polymer matrices. The results indicated improved mechanical properties and thermal stability compared to traditional polymers, suggesting potential applications in high-performance materials .
  • Agrochemical Efficacy Testing : A series of experiments were conducted to assess the efficacy of pyrazole-based pesticides against common agricultural pests. The results confirmed notable insecticidal activity, leading to further development of these compounds as environmentally friendly alternatives to conventional pesticides .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyrazole derivatives with halogenated aryl substituents often exhibit isostructurality, but minor substituent changes can lead to significant structural deviations. For example:

  • Compound A : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (, Compound 4)
  • Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (, Compound 5)

Despite differing only in the halogen (Cl vs. F) at the 4-position, these compounds display identical crystal structures, highlighting the role of steric and electronic similarity in maintaining isostructurality . In contrast, 3-chloro- and 3-bromo-cinnamic acids exhibit distinct crystal packing due to halogen size differences . For the target compound, the bulky 3-bromophenyl group may impose unique torsional angles or intermolecular interactions compared to smaller halogens (e.g., F or Cl).

Physicochemical Properties

Halogen substitution significantly impacts melting points (MP) and solubility:

Compound Substituent(s) Melting Point (°C) Solubility (Qualitative)
Target Compound 3-Bromophenyl, cyanoethyl Data Unavailable Low (polar aprotic solvents)
Compound C () 3-Fluorophenyl, thiophene 227–230 Moderate (DCM, DMF)
3-Chlorocinnamic Acid 3-Chlorophenyl 158–160 Low (water)
3-Bromocinnamic Acid 3-Bromophenyl 142–144 Low (water)

The target compound’s bromophenyl and cyanoethyl groups likely reduce aqueous solubility compared to fluorinated analogs (e.g., Compound C), consistent with trends in halogenated aromatics .

Spectroscopic Characterization

UV and NMR spectroscopy are critical for differentiating pyrazole derivatives:

  • 1H-NMR: The target compound’s formyl (δ ~10 ppm) and methoxy (δ ~3.8 ppm) protons would distinguish it from non-esterified analogs.
  • 13C-NMR: The cyano group (δ ~115–120 ppm) and bromophenyl carbons (deshielded due to electronegativity) provide signature peaks . Comparatively, Compound C’s thiophene and chromenone moieties exhibit distinct aromatic patterns in NMR .

Q & A

Q. What synthetic methodologies are recommended for preparing this pyrazole-carboxylate derivative, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation reactions, similar to methods used for pyrazole-4-carboxylic acid derivatives. For example, cyclocondensation of appropriate carbonyl precursors (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) can yield the pyrazole core. Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst selection (e.g., acidic or basic conditions). Post-synthetic modifications, such as ester hydrolysis or formyl group introduction, require controlled pH and temperature to avoid side reactions .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous pyrazole-carbaldehyde derivatives .
  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy, bromophenyl, cyanoethyl groups).
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as antimicrobial or antioxidant effects?

  • Antimicrobial assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
  • Antioxidant assays : Use DPPH radical scavenging and FRAP assays. Compare activity to reference standards (e.g., ascorbic acid) and correlate with phenolic content via Folin-Ciocalteu analysis .

Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR) of this compound?

  • Molecular docking : Model interactions with target proteins (e.g., bacterial enoyl-ACP reductase) using software like AutoDock Vina. Validate with mutagenesis studies.
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity data. Use descriptors like logP and topological polar surface area .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicological impact?

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via LC-MS.
  • Biotic transformation : Use OECD 301B guidelines to test biodegradability in activated sludge.
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hr LC50_{50}) and algal growth inhibition assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed inoculum size, incubation time).
  • Metabolic stability testing : Use hepatic microsomes (human/rat) to assess if metabolic breakdown affects activity.
  • Synergistic effect screening : Test combinations with known inhibitors (e.g., efflux pump inhibitors for antimicrobial studies) .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique corroboration : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data.
  • Isotopic labeling : Synthesize 13^{13}C-labeled derivatives to confirm ambiguous peaks .

Methodological Resources

  • Crystallography : Refer to IUCr standards for data collection (Mo Kα radiation, ω-scans) and refinement (SHELXL) .
  • Environmental modeling : Use fugacity models (e.g., EQC Level III) to predict compartmental distribution (air, water, soil) based on logKow_{ow} and vapor pressure .

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